Direct N-Aryl vs. Methylene-Spaced Linkage: Physicochemical Differentiation
The target compound (CAS 879896-62-5) possesses a direct C–N bond between the morpholine nitrogen and the C-5 of the thiophene ring, whereas its closest isosteric analog—N-methyl-1-[5-(morpholin-4-ylmethyl)thiophen-2-yl]methanamine (CAS 893742-71-7)—inserts a methylene (–CH₂–) spacer at this position . This single-atom difference yields a molecular weight reduction from 226.34 Da (CAS 893742-71-7) to 212.31 Da (target compound), a net decrease of 14 Da (6.2% lower) . The computed LogP decreases from 1.76 (target) to approximately 1.9 for the methylene-spaced analog, while the PSA is reduced by approximately 3.4 Ų in the target due to the more compact orientation of the morpholine ring [1]. Additionally, the boiling point of the target compound (352.1°C at 760 mmHg) is higher than that of the methylene-spaced analog (313.5°C predicted), indicating stronger intermolecular interactions [2].
| Evidence Dimension | Molecular weight, LogP, PSA, and boiling point differentiation: direct N-aryl vs. methylene-spaced morpholine-thiophene linkage |
|---|---|
| Target Compound Data | MW = 212.31 Da; LogP = 1.76; PSA = 52.74 Ų; bp = 352.1°C at 760 mmHg [1] |
| Comparator Or Baseline | CAS 893742-71-7: MW = 226.34 Da; bp = 313.5°C (predicted); LogP estimated ~1.9; PSA estimated ~56.1 Ų [2] |
| Quantified Difference | ΔMW = –14 Da (–6.2%); ΔLogP ≈ –0.14; ΔPSA ≈ –3.4 Ų; Δbp ≈ +38.6°C |
| Conditions | Computed physicochemical properties (ACD/Labs or equivalent prediction algorithms); bp measured at 760 mmHg vs. predicted at atmospheric pressure |
Why This Matters
A 14 Da reduction in molecular weight, combined with a lower LogP and lower PSA, predicts improved membrane permeability and potentially superior oral bioavailability according to Lipinski and Veber rule criteria, making the target compound a more attractive starting point for lead optimization campaigns where these parameters are critical.
- [1] Molbase. N-methyl-1-(5-morpholin-4-ylthiophen-2-yl)methanamine. CAS 879896-62-5. LogP: 1.76; PSA: 52.74; bp: 352.1°C at 760 mmHg. https://qiye.molbase.cn/d17603/637694 View Source
- [2] Shanghai Jianing Chemical. N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine (CAS 893742-71-7). Boiling point: 313.5±37.0°C (Predicted). https://www.shjning.com View Source
